molecular formula C8H5F4NS B13603046 2-Fluoro-3-(trifluoromethyl)benzothioamide

2-Fluoro-3-(trifluoromethyl)benzothioamide

Katalognummer: B13603046
Molekulargewicht: 223.19 g/mol
InChI-Schlüssel: UVTOATSZBNTSQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-(trifluoromethyl)benzothioamide is a fluorinated aromatic compound It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzothioamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the benzothioamide derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzothioamide moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(trifluoromethyl)benzothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzothioamide involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-3-(trifluoromethyl)benzamide
  • 2-Fluoro-3-(trifluoromethyl)benzonitrile
  • 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

Comparison: Compared to these similar compounds, 2-Fluoro-3-(trifluoromethyl)benzothioamide is unique due to the presence of the thioamide group, which imparts different chemical reactivity and potential biological activity. The thioamide group can participate in unique interactions and reactions that are not possible with the amide, nitrile, or acid chloride derivatives .

Eigenschaften

Molekularformel

C8H5F4NS

Molekulargewicht

223.19 g/mol

IUPAC-Name

2-fluoro-3-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C8H5F4NS/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)

InChI-Schlüssel

UVTOATSZBNTSQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.